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Compound of Interest

Compound Name: 3-(Allyloxy)oxetane

Cat. No.: B1330429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(Allyloxy)oxetane is a versatile heterocyclic compound featuring a strained four-membered

oxetane ring and a reactive allyl group. This unique combination of functionalities makes it a

valuable building block in polymer chemistry and a compelling motif in medicinal chemistry. The

oxetane ring can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl

groups, often improving the physicochemical properties of parent molecules, such as aqueous

solubility and metabolic stability. This guide provides a comprehensive overview of the

chemical structure, properties, and potential applications of 3-(Allyloxy)oxetane, along with

detailed experimental considerations for its synthesis and characterization.

Chemical Structure and Properties
3-(Allyloxy)oxetane, with the chemical formula C₆H₁₀O₂, is a colorless liquid at room

temperature. The molecule consists of a central oxetane ring substituted at the 3-position with

an allyloxy group.

Chemical Structure:

Caption: Chemical structure of 3-(Allyloxy)oxetane.

Physical and Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1330429?utm_src=pdf-interest
https://www.benchchem.com/product/b1330429?utm_src=pdf-body
https://www.benchchem.com/product/b1330429?utm_src=pdf-body
https://www.benchchem.com/product/b1330429?utm_src=pdf-body
https://www.benchchem.com/product/b1330429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key physical and chemical properties of 3-(Allyloxy)oxetane is presented in

the table below. This data is essential for handling, reaction setup, and purification of the

compound.

Property Value Reference(s)

Molecular Formula C₆H₁₀O₂ [1][2]

Molecular Weight 114.14 g/mol [1]

CAS Number 6777-00-0 [1]

Appearance
Colorless to almost colorless

clear liquid
[3]

Boiling Point 64 °C at 25 mmHg [3]

Purity ≥95% to >97.0% (GC) [1][3]

Storage Sealed in dry, 2-8°C [2]

Computed Properties
Computational models provide valuable insights into the behavior of molecules. The following

table lists key computed properties for 3-(Allyloxy)oxetane.

Property Value

SMILES Code C=CCOC1COC1

MDL Number MFCD09908098

Synthesis and Purification
The synthesis of 3-(Allyloxy)oxetane can be achieved through several synthetic routes, with

the Williamson ether synthesis being a common and effective method. This involves the

reaction of an oxetane precursor with an allyl halide.
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Proposed Synthetic Pathway: Williamson Ether
Synthesis
A plausible and widely used method for preparing ethers like 3-(Allyloxy)oxetane is the

Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an

alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the

synthesis of 3-(Allyloxy)oxetane, this would involve the reaction of 3-hydroxyoxetane with an

allyl halide (e.g., allyl bromide) in the presence of a base.

Caption: Proposed Williamson ether synthesis of 3-(Allyloxy)oxetane.

Experimental Protocol: General Procedure for
Williamson Ether Synthesis
While a specific protocol for 3-(Allyloxy)oxetane is not readily available in peer-reviewed

literature, a general procedure based on the synthesis of similar compounds, such as 3-

(allyloxy)methyl-3-methyloxetane, can be adapted.[4]

Materials:

3-Hydroxyoxetane

Allyl bromide

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g.,

potassium tert-butoxide)

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert

atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-hydroxyoxetane (1.0 equivalent)

in anhydrous THF is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room

temperature and stirred for an additional 1 hour, or until hydrogen evolution ceases.

The mixture is cooled back to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction is carefully quenched by the slow addition of saturated

aqueous NH₄Cl solution at 0 °C.

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄

or Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification
The crude 3-(Allyloxy)oxetane can be purified by vacuum distillation. Given its boiling point of

64 °C at 25 mmHg, distillation under reduced pressure is necessary to prevent decomposition

at higher temperatures.

Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

3-(Allyloxy)oxetane. While specific spectra for this compound are not widely published, the

expected spectral features can be predicted based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show characteristic signals for the oxetane ring

protons, the allylic protons, and the methylene bridge protons.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Oxetane CH₂ ~4.5-4.8 m

Oxetane CH ~4.9-5.1 m

O-CH₂ (allyl) ~4.0 d

=CH (allyl) ~5.8-6.0 m

=CH₂ (allyl) ~5.1-5.3 m

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Oxetane CH₂ ~73-75

Oxetane CH ~65-68

O-CH₂ (allyl) ~70-72

=CH (allyl) ~133-135

=CH₂ (allyl) ~117-119

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

3-(Allyloxy)oxetane.
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Functional Group Wavenumber (cm⁻¹) Description

C-H (sp³) 2850-3000 Stretching

C-H (sp²) 3000-3100 Stretching

C=C 1640-1680 Stretching

C-O-C (ether) 1050-1150 Stretching

C-O (oxetane) ~980 Ring breathing

Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z Fragment

114 [M]⁺

73 [M - C₃H₅]⁺

57 [C₃H₅O]⁺

41 [C₃H₅]⁺

Role in Drug Discovery and Medicinal Chemistry
The oxetane motif has gained significant attention in drug discovery as a bioisosteric

replacement for gem-dimethyl and carbonyl groups.[5] This substitution can lead to

improvements in key drug-like properties.

Physicochemical Property Modulation
Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a

molecule, a critical factor for bioavailability.

Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an

oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the

metabolic stability and half-life of a drug candidate.
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Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a

compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME)

profile.

While 3-(Allyloxy)oxetane itself is not a known therapeutic agent, its structural motifs are of

interest. The oxetane core serves as a valuable scaffold, and the allyl group provides a handle

for further chemical modifications and conjugation to other molecules.

Currently, there is no specific information available in the scientific literature detailing the

interaction of 3-(Allyloxy)oxetane with any particular signaling pathways. However, the

broader class of oxetane-containing molecules has been explored as inhibitors for various

enzymes and as ligands for receptors. The incorporation of an oxetane can influence the

binding affinity and selectivity of a molecule for its biological target.

Conclusion
3-(Allyloxy)oxetane is a valuable chemical entity with significant potential in both materials

science and drug discovery. Its synthesis, primarily through the Williamson ether synthesis, is

conceptually straightforward, and its purification can be achieved by vacuum distillation. While

detailed, published spectroscopic and biological data for this specific compound are sparse, its

structural components suggest a range of predictable chemical and physical properties. For

researchers in drug development, the oxetane core offers a strategic tool for fine-tuning the

pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation

into the biological activities of 3-(Allyloxy)oxetane and its derivatives is warranted to fully

explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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